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2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone

Cat. No.: B12094519
M. Wt: 322.94 g/mol
InChI Key: FZMQHNQJVIEPIH-UHFFFAOYSA-N
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Description

Significance of α-Haloketone Frameworks as Versatile Synthons

α-Haloketones are carbonyl compounds that possess a halogen atom on the carbon atom adjacent to the carbonyl group. This structural arrangement makes them exceptionally valuable as "synthons," or synthetic building blocks, in organic chemistry. Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This bifunctional nature allows them to react with a wide array of nucleophiles, leading to the formation of diverse and complex structures.

The reactivity of the α-carbon is significantly enhanced compared to a standard alkyl halide. echemi.com The adjacent electron-withdrawing carbonyl group polarizes the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack via an SN2 mechanism. nih.gov This enhanced reactivity has been widely exploited in the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceutical agents. nih.gov For instance, the reaction of α-haloketones with thioamides or thioureas is a classic method for constructing thiazole (B1198619) rings (the Hantzsch thiazole synthesis), while reaction with 1,2-diamines can yield quinoxalines. echemi.comresearchgate.netacgpubs.org Furthermore, the acidic nature of the protons on the α'-carbon allows for base-mediated reactions like the Favorskii rearrangement. echemi.com

Role of Nitroaromatic Moieties in Chemical Transformations

Nitroaromatic compounds, characterized by a nitro group (–NO2) attached to an aromatic ring, are fundamental intermediates in industrial and laboratory synthesis. rsc.org The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. nist.gov This property profoundly influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position.

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly when other leaving groups are present on the ring. The nitro group itself is also a site of rich chemical transformations. rsc.orgsigmaaldrich.com It can be readily reduced under various conditions to yield a range of functional groups, including nitroso compounds, hydroxylamines, and, most commonly, anilines (aromatic amines). sigmaaldrich.com These anilines are pivotal starting materials for the synthesis of dyes, polymers, and a vast number of pharmaceuticals. nist.govnih.gov The versatility of the nitro group, allowing for its use as a powerful directing group and its easy conversion into other functionalities, secures its role as a cornerstone of modern synthetic strategy. rsc.org

Contextualization of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone within Contemporary Organic Chemistry Research

As there is no specific research available for this compound, its context in contemporary research must be inferred from its structure. This molecule possesses three distinct reactive sites:

The α-bromoketone moiety (phenacyl bromide structure).

A bromine atom on the aromatic ring.

A nitro group on the aromatic ring.

The presence of the α-bromoketone function immediately suggests its utility as a precursor for heterocyclic synthesis. For example, a catalyst-free reaction with an o-phenylenediamine (B120857) derivative could be expected to form a substituted quinoxaline. researchgate.net This is a common and powerful method for generating these important bicyclic systems. acgpubs.orgnih.gov

The substitution pattern on the aromatic ring—a bromine atom at position 2 and a nitro group at position 3—is particularly interesting. Both are electron-withdrawing groups, which would render the aromatic ring highly electron-deficient. This electronic nature would make the ring susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the ring-bound bromine atom. Furthermore, the nitro group could be selectively reduced to an amine, opening up a vast array of subsequent chemical modifications, such as diazotization or acylation.

In a research context, this specific molecule would likely be investigated as an intermediate for the synthesis of novel, highly functionalized heterocyclic compounds. The combination of reactive handles would allow for a stepwise and selective elaboration of the molecular framework, making it a potentially valuable, though currently theoretical, building block in medicinal chemistry or materials science.

Compound Data

Since experimental data for the target compound is unavailable, the table below provides information for a structurally related and well-documented compound, 2-Bromo-1-(3-nitrophenyl)ethanone, to illustrate the type of data associated with such molecules.

PropertyValue for 2-Bromo-1-(3-nitrophenyl)ethanoneReference
IUPAC Name 2-bromo-1-(3-nitrophenyl)ethanone nih.gov
Synonyms 3'-Nitrophenacyl bromide, α-Bromo-3-nitroacetophenone nih.govsigmaaldrich.com
CAS Number 2227-64-7 nih.govsigmaaldrich.com
Molecular Formula C₈H₆BrNO₃ nih.govnih.gov
Molecular Weight 244.04 g/mol sigmaaldrich.com
Melting Point 94-95 °C rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2NO3 B12094519 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2-bromo-1-(2-bromo-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2

InChI Key

FZMQHNQJVIEPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CBr

Origin of Product

United States

Synthetic Strategies for the Elaboration of 2 Bromo 1 2 Bromo 3 Nitrophenyl Ethanone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone, the primary disconnection points are the carbon-bromine bonds.

The most logical retrosynthetic step involves the disconnection of the α-bromo group, leading back to the precursor acetophenone (B1666503), 1-(2-bromo-3-nitrophenyl)ethanone. This transformation falls under the category of an α-halogenation of a ketone, a fundamental reaction in organic synthesis. This key disconnection simplifies the synthetic challenge to the preparation of the substituted acetophenone.

Further disconnection of the precursor acetophenone, 1-(2-bromo-3-nitrophenyl)ethanone, would involve the carbon-carbon bond between the acetyl group and the aromatic ring, suggesting a Friedel-Crafts acylation or related reaction. However, the primary focus of this article is on the introduction of the α-bromine.

Methodologies for the Introduction of the α-Bromoketone Moiety

The introduction of a bromine atom at the α-position to a ketone is a well-established transformation with several effective methods.

Direct Halogenation of Precursor Acetophenones (e.g., 1-(2-bromo-3-nitrophenyl)ethanone)

The most direct route to this compound is the α-bromination of its corresponding acetophenone precursor, 1-(2-bromo-3-nitrophenyl)ethanone. masterorganicchemistry.comrsc.org This method is widely employed for the synthesis of α-bromoketones. nih.gov

Acid-catalyzed halogenation of ketones proceeds through an enol intermediate. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.comjove.com This protonation increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization to the enol form. libretexts.org The formation of the enol is the rate-determining step of the reaction. libretexts.orgjove.com The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). masterorganicchemistry.comjove.com Subsequent deprotonation of the resulting oxonium ion intermediate yields the α-haloketone and regenerates the acid catalyst. libretexts.org A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation, as the introduction of an electron-withdrawing halogen atom on the α-carbon destabilizes the carbocation intermediate required for a second halogenation. jove.comchemistrysteps.com

Various brominating agents and reaction conditions have been developed to optimize the α-bromination of ketones. A common and effective method involves the use of elemental bromine (Br₂) in a suitable solvent, such as chloroform (B151607). For instance, the synthesis of 2-bromo-1-(3-nitrophenyl)ethanone has been achieved by treating 1-(3-nitrophenyl)ethanone with bromine in chloroform at low temperatures. nih.gov Acetic acid is also frequently used as a solvent or co-solvent, often with the addition of a catalytic amount of a strong acid like HBr. masterorganicchemistry.com

Alternative brominating agents include N-bromosuccinimide (NBS), which is a safer and more convenient source of electrophilic bromine compared to liquid Br₂. masterorganicchemistry.com Another approach involves the in situ generation of bromine from hydrogen bromide (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). This method avoids the direct handling of bromine and is considered a greener alternative.

Brominating AgentSolventCatalyst/ConditionsReference
Br₂Chloroform0-5 °C to room temperature nih.gov
Br₂Acetic AcidHBr (catalytic) masterorganicchemistry.com
N-Bromosuccinimide (NBS)CCl₄Peroxide or light (for radical mechanism) masterorganicchemistry.com
HBr/H₂O₂Not specifiedNot specified

One-Pot Oxidation-Bromination Approaches from Corresponding Secondary Alcohols

An alternative strategy for the synthesis of α-bromoketones involves a one-pot oxidation-bromination of the corresponding secondary alcohol. rsc.org This methodology streamlines the synthetic process by avoiding the isolation of the intermediate ketone. For example, a secondary alcohol can be oxidized to a ketone, which is then immediately subjected to bromination in the same reaction vessel. This approach can be advantageous in terms of efficiency and atom economy.

Advanced and Green Chemistry Methodologies for α-Bromoketones

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of α-bromoketones. These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One such advanced methodology involves the use of hypervalent iodine(III) reagents to activate molecular bromine. For example, the combination of Br₂ with electron-deficient λ³-iodanes has been shown to effectively brominate even highly deactivated aryl substrates under mild conditions. chemrxiv.org This system is metal-free and allows for the quantitative use of bromine. chemrxiv.org

Other green approaches include the use of solid-supported reagents and catalysts, which can be easily recovered and reused, and the exploration of solvent-free reaction conditions. These modern methods offer promising alternatives to traditional bromination techniques, aligning with the principles of sustainable chemistry.

Strategies for Functionalizing the Aromatic Ring: Bromination and Nitration

The synthesis of this compound requires a carefully planned functionalization of an acetophenone core. The specific substitution pattern, with bromine at the C2 position and a nitro group at the C3 position of the phenyl ring, alongside a bromine on the alpha-carbon of the ethanone (B97240) moiety, necessitates a strategic approach to electrophilic aromatic substitution and subsequent side-chain halogenation. The electronic properties of the acetyl, bromo, and nitro groups profoundly influence the regiochemical outcome of these reactions.

Regioselective Nitration of Substituted Acetophenones

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction on a substituted benzene (B151609) ring is dictated by the electronic nature of the existing substituents.

In the context of synthesizing the target compound, consider the nitration of an acetophenone derivative. The acetyl group (-COCH₃) is an electron-withdrawing group and acts as a deactivating meta-director. automate.video Therefore, direct nitration of acetophenone itself predominantly yields 3-nitroacetophenone. automate.video

However, to achieve the 2-bromo-3-nitro substitution pattern of the target molecule, one must consider the nitration of a pre-brominated acetophenone, specifically 2-bromoacetophenone (B140003). In this scenario, the directing effects of both the bromo and acetyl substituents must be analyzed. The bromine atom is an ortho-, para-director, while the acetyl group remains a meta-director. The nitration of 2-bromoacetophenone would thus be directed to positions 3 and 5 (ortho and para to the bromine, respectively, and meta to the acetyl group). The formation of 2-bromo-3-nitroacetophenone is therefore a feasible, albeit potentially competitive, reaction pathway. Electron-rich acetophenones have been shown to react under various electrophilic nitration conditions, which can sometimes lead to ipso substitution alongside the conventional reaction, depending on the substituents present. researchgate.net

Alternative nitrating systems and catalysts, such as zeolites, have been explored to enhance regioselectivity, often favoring para-substitution where applicable. cardiff.ac.ukcardiff.ac.uk However, for a starting material like 2-bromoacetophenone, the inherent directing effects of the substituents are the primary determinants of the nitration site.

Table 1: Regioselectivity in the Nitration of Substituted Acetophenones

Starting MaterialMajor Product(s)Directing Influence
Acetophenone3-NitroacetophenoneThe acetyl group is a meta-director. automate.video
2-Bromoacetophenone2-Bromo-3-nitroacetophenone & 2-Bromo-5-nitroacetophenoneBromine is an ortho-, para-director; Acetyl is a meta-director.
4-Bromoacetophenone4-Bromo-3-nitroacetophenoneBromine is an ortho-, para-director; Acetyl is a meta-director.

Introduction of Aryl Bromine Substituents

The introduction of a bromine atom onto the aromatic ring of an acetophenone derivative is achieved through electrophilic aromatic substitution. The reaction conditions determine whether bromination occurs on the aromatic ring or on the α-carbon of the ketone's side chain. researchgate.net For aryl bromination, a catalyst is typically required.

The bromination of acetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the polarization of Br₂ and leads to substitution on the aromatic ring. orgsyn.org Due to the meta-directing nature of the acetyl group, this reaction yields 3-bromoacetophenone. researchgate.netorgsyn.org

To synthesize the 2-bromo-3-nitrophenyl moiety, a sequential approach is necessary. If one were to start with 3-nitroacetophenone, subsequent bromination would be directed to the C5 position by both the meta-directing nitro and acetyl groups. Therefore, obtaining the 2-bromo isomer via this route is not feasible. The more logical pathway involves the initial bromination of acetophenone to form an intermediate that can then be nitrated to achieve the desired 2,3-substitution pattern, as discussed in the following section.

Sequential vs. Concurrent Functionalization Strategies

The synthesis of a polysubstituted aromatic compound like this compound demands a sequential functionalization strategy. Concurrent functionalization, where multiple reagents for nitration and bromination are introduced simultaneously, would result in a complex and difficult-to-separate mixture of isomers and over-functionalized products due to a lack of regiochemical control.

Sequential C-H functionalization is a powerful approach that allows for the controlled and modular construction of complex molecules by introducing functional groups in a stepwise manner. yale.eduresearchgate.netnih.gov For the target compound, a plausible synthetic sequence is proposed:

Aryl Bromination of Acetophenone: This step is not a direct route to the necessary precursor. A more effective strategy would involve starting with a different precursor.

A more viable pathway begins with 2-bromoacetophenone. This intermediate can be synthesized or sourced commercially.

Nitration of 2-Bromoacetophenone: As outlined in section 2.3.1, the nitration of 2-bromoacetophenone is expected to yield a mixture of 2-bromo-3-nitroacetophenone and 2-bromo-5-nitroacetophenone. These isomers would then need to be separated.

α-Bromination of 2-bromo-3-nitroacetophenone: The final functionalization step is the bromination of the acetyl side chain. This reaction proceeds readily on ketones, particularly those with electron-withdrawing groups on the aromatic ring. Standard conditions involve the use of bromine (Br₂) in a suitable solvent like chloroform or methanol, or N-bromosuccinimide (NBS). researchgate.netnih.gov This step converts the acetyl group into a bromoacetyl group, yielding the final target compound, this compound.

This sequential approach ensures that each functional group is installed with predictable regiochemistry based on the directing effects of the substituents present in the preceding intermediate.

Purification and Characterization of Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies heavily on effective purification and characterization methods to isolate the desired intermediates and confirm the structure of the final product.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification of the intermediates involved in this synthesis.

Column Chromatography: This technique is widely used for the preparative separation of reaction mixtures. For intermediates like substituted acetophenones, silica (B1680970) gel is a common stationary phase. A gradient elution system, often employing a mixture of non-polar and polar solvents such as petroleum ether and ethyl acetate (B1210297), is effective. For example, the purification of the related compound 2-bromo-1-(3-nitrophenyl)ethanone is successfully achieved using column chromatography on silica gel with a 0–10% gradient of ethyl acetate in petroleum ether. nih.gov This method allows for the separation of isomers and unreacted starting materials from the desired product.

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for challenging separations, Reverse-Phase HPLC (RP-HPLC) is a powerful technique. The separation of halogenated and nitrated aromatic compounds can be optimized by selecting appropriate columns and mobile phases. chromforum.org While standard C18 columns can be effective, columns with different selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can offer enhanced resolution for halogenated isomers by leveraging different pi-pi interactions. chromforum.orgrsc.org

Table 2: Exemplary Chromatographic Purification Conditions

TechniqueStationary PhaseMobile Phase / EluentApplication Example
Column ChromatographySilica Gel (230-400 mesh)0-10% Ethyl Acetate in Petroleum EtherPurification of 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov
RP-HPLCPhenyl-Hexyl or PFPAcetonitrile/Water or Methanol/Water with optional modifiers (e.g., trifluoroacetic acid)Separation of closely related halogenated aromatic isomers. chromforum.org

Crystallization Methodologies

Crystallization is the primary method for obtaining highly pure solid compounds and is crucial for the final purification of this compound and its solid intermediates. The process involves dissolving the crude material in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of a well-ordered crystal lattice, which excludes impurities. youtube.com

Recrystallization: Often, a single crystallization is insufficient, and recrystallization is performed to achieve higher purity. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Sometimes, a solvent pair, such as dichloromethane/ethanol (B145695) or methanol/water, is used to achieve the desired solubility profile. libretexts.orgresearchgate.net It is possible to recover additional material from the remaining solution (mother liquor) by concentrating the solvent and cooling again, a process known as "second crop" crystallization, though this crop is typically less pure than the first. libretexts.org

The formation of high-quality crystals also enables characterization by single-crystal X-ray diffraction, which provides definitive structural proof. For the related intermediate, 2-bromo-1-(3-nitrophenyl)ethanone, X-ray analysis has provided precise data on its crystal structure, bond lengths, and intermolecular interactions that stabilize the crystal packing. nih.gov

Table 3: Crystal Data for the Related Compound 2-Bromo-1-(3-nitrophenyl)ethanone

ParameterValueReference
Chemical FormulaC₈H₆BrNO₃ nih.gov
Molecular Weight244.05 g/mol nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)8.8259 (7) nih.gov
b (Å)8.8651 (8) nih.gov
c (Å)11.6775 (8) nih.gov
α (°)74.691 (7) nih.gov
β (°)75.174 (7) nih.gov
γ (°)78.681 (7) nih.gov
Volume (ų)843.76 (12) nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2 Bromo 3 Nitrophenyl Ethanone

Reactivity at the α-Carbon: Nucleophilic Substitution Pathways

The carbon atom adjacent to the carbonyl group (the α-carbon) is rendered highly electrophilic by both the electron-withdrawing effect of the carbonyl oxygen and the inductive effect of the α-bromine atom. This makes it a prime target for nucleophilic attack.

SN2 Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The primary mode of reactivity at the α-carbon is the bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a nucleophile attacks the α-carbon, displacing the bromide ion as the leaving group in a single, concerted step. This reaction is characteristic of α-haloketones. nih.govpearson.com A wide variety of heteroatom nucleophiles can participate in this transformation, leading to a diverse range of derivatives.

Oxygen Nucleophiles: Alkoxides and carboxylates react to form α-alkoxy and α-acyloxy ketones, respectively.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the α-bromine to yield α-amino ketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.

Sulfur Nucleophiles: Thiolates, being potent nucleophiles, react efficiently to produce α-thio ketones.

The general scheme for these SN2 reactions can be visualized as follows:

General SN2 reaction at the alpha-carbon of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone

A summary of potential SN2 reactions is presented in the table below.

Nucleophile (Nu:⁻)Reactant ExampleProduct Class
Oxygen Sodium Methoxide (NaOCH₃)α-Methoxy Ketone
Sodium Acetate (B1210297) (NaOAc)α-Acetoxy Ketone
Nitrogen Ammonia (NH₃)α-Amino Ketone
Piperidineα-Piperidinyl Ketone
Sulfur Sodium Thiophenoxide (NaSPh)α-Phenylthio Ketone

This is an interactive data table. Click on the headers to sort.

Formation of Enolates and Subsequent Transformations

Under basic conditions, α-haloketones can undergo deprotonation at the α-carbon to form an enolate. masterorganicchemistry.com The presence of the carbonyl group significantly increases the acidity of the α-hydrogen, facilitating its removal by a base. youtube.com The resulting enolate is a resonance-stabilized nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. youtube.com

These enolates are versatile intermediates that can react with various electrophiles, primarily at the carbon atom, in what are known as alkylation reactions. youtube.com For instance, treating the enolate with an alkyl halide would result in the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.comyoutube.com However, the reaction must be carefully controlled, as other pathways, such as the Favorskii rearrangement, can occur with α-haloketone enolates.

Elimination Reactions: Dehydrobromination for α,β-Unsaturated Systems

When this compound is treated with a non-nucleophilic, strong base, an elimination reaction (E2) can occur. youtube.com This process, known as dehydrobromination, involves the abstraction of the α-proton by the base and the simultaneous expulsion of the bromide leaving group. The product of this reaction is an α,β-unsaturated ketone, specifically 1-(2-bromo-3-nitrophenyl)prop-2-en-1-one. This transformation introduces a carbon-carbon double bond into the molecule, conjugated with the carbonyl group. To favor elimination over substitution, sterically hindered bases are often employed.

Reactivity of the Aromatic Ring: Influence of Nitro and Aryl Bromo Substituents

The reactivity of the benzene (B151609) ring is heavily influenced by the electronic properties of its substituents: the bromoacetyl group (-COCH₂Br), the aryl bromo group (-Br), and the nitro group (-NO₂).

Electrophilic Aromatic Substitution: Directing Effects and Reactivity Modulation

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile.

Bromoacetyl Group (-COCH₂Br): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl. It acts as a meta-director.

Bromo Group (-Br): Halogens are deactivating because their inductive electron-withdrawal outweighs their resonance electron-donation. However, they are ortho, para-directors. youtube.com

Nitro Group (-NO₂): This is one of the most powerful deactivating groups due to both strong inductive and resonance effects. It is a meta-director. lumenlearning.com

SubstituentPositionElectronic EffectDirecting Effect
-COCH₂Br1Strongly Deactivatingmeta
-Br2Deactivatingortho, para
-NO₂3Strongly Deactivatingmeta

This is an interactive data table. Click on the headers to sort.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a strong nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the leaving group is the aryl bromine at position 2. The key activating groups are the nitro group at position 3 and the bromoacetyl group at position 1.

The bromoacetyl group is ortho to the leaving group.

The nitro group is meta to the leaving group.

While the ideal placement for activation is ortho or para, the strong electron-withdrawing nature of the adjacent bromoacetyl group and the nearby nitro group significantly lowers the electron density of the ring. This enhances its electrophilicity and makes it susceptible to attack by strong nucleophiles. Therefore, the compound has the potential to undergo SNAr, with a nucleophile displacing the bromine atom at the C-2 position. The reaction would likely require forcing conditions due to the meta-positioning of the powerful nitro activating group relative to the leaving group. nih.govnih.gov

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino functionality is a fundamental and well-established transformation in organic synthesis. For aromatic nitro compounds like 2-Bromo-1-(3-nitrophenyl)ethanone, this conversion is crucial as it dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. sigmaaldrich.com This transformation opens up pathways for further functionalization of the aromatic ring.

Common and effective methods for this reduction involve either catalytic hydrogenation or the use of dissolving metals in acidic media. sigmaaldrich.com

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium, platinum, or Raney nickel under an atmosphere of hydrogen gas. The reaction is generally clean and efficient.

Metal/Acid Reduction: A classic and reliable method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). sigmaaldrich.com For instance, the reduction of a similar compound, 2'-Bromo-4'-nitroacetophenone, is effectively achieved using tin(II) chloride (SnCl₂) in ethanol (B145695) at reflux, yielding l-(4-Amino-2-bromophenyl)ethanone. This demonstrates a practical application of this method to a related bromo-nitroacetophenone structure.

The resulting amino compound, 1-(3-aminophenyl)-2-bromoethanone, becomes a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Intermolecular Interactions and Supramolecular Assembly in Solid State

The solid-state architecture of 2-Bromo-1-(3-nitrophenyl)ethanone is a complex and elegant example of supramolecular assembly, governed by a variety of non-covalent interactions. Crystal structure analysis reveals that two unique molecules (A and B) are present in the asymmetric unit, and their packing is stabilized by an extensive network of hydrogen bonds, π-π stacking, and other short intermolecular contacts, leading to a three-dimensional network. nih.govnih.gov

In the crystal lattice of 2-Bromo-1-(3-nitrophenyl)ethanone, conventional strong hydrogen bond donors are absent. Instead, the structure is consolidated by an array of weak C-H...O and C-H...Br hydrogen bonds. nih.gov These interactions, while individually weak, collectively play a significant role in the stability of the crystal packing. The oxygen atoms of the nitro and carbonyl groups, along with the bromine atom, act as hydrogen bond acceptors.

Table 1: Hydrogen Bond Geometry for 2-Bromo-1-(3-nitrophenyl)ethanone

Donor-H...Acceptor D-H (Å) H...A (Å) D...A (Å) D-H...A (°)
C4A—H4AA⋯O1B 0.95 2.49 3.314 145
C5A—H5AA⋯Br2 0.95 3.04 3.849 144
C5A—H5AA⋯O2B 0.95 2.55 3.409 150
C6A—H6AA⋯O3B 0.95 2.38 3.320 171
C4B—H4BA⋯O1A 0.95 2.56 3.420 150
C6B—H6BA⋯O3A 0.95 2.35 3.278 165

Data sourced from the crystallographic study of 2-Bromo-1-(3-nitrophenyl)ethanone. nih.gov

The planar phenyl rings of adjacent molecules in the crystal structure engage in π-π stacking interactions, which are crucial for the formation of the supramolecular assembly. nih.gov These interactions occur between the centroids of the aromatic rings of neighboring molecules.

Table 2: π-π Stacking Interaction Details

Interaction Centroid-Centroid Distance (Å)
Ring A - Ring A 3.710
Ring B - Ring B 3.677

Data sourced from the crystallographic study of 2-Bromo-1-(3-nitrophenyl)ethanone. nih.gov

In addition to hydrogen bonding and π-π stacking, short intermolecular contacts involving the bromine and oxygen atoms are observed. nih.gov These halogen-oxygen interactions, specifically Br...O and O...Br contacts, further stabilize the crystal packing.

Table 3: Bromine-Oxygen Non-Covalent Interactions

Interaction Distance (Å)
Br...O 3.16
O...Br 3.06

Data sourced from the crystallographic study of 2-Bromo-1-(3-nitrophenyl)ethanone. nih.gov

These distances are shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant and attractive interaction that helps to link the molecular components into a stable three-dimensional array.

The intricate network of non-covalent interactions observed in the solid state of 2-Bromo-1-(3-nitrophenyl)ethanone has significant implications for crystal engineering. nih.gov The predictability and directionality of these interactions allow for the rational design of new solid-state materials with desired physical and chemical properties.

The combination of C-H...O/Br hydrogen bonds, π-π stacking, and Br...O interactions gives rise to a variety of cyclic patterns, known as graph-set motifs. nih.gov These motifs form interconnected sheets that build the final three-dimensional supramolecular structure. nih.gov By understanding how these synthons direct the assembly, it becomes possible to design new co-crystals or modify the crystal habit of related molecules. The high reactivity of the α-haloketone group makes this compound a valuable building block (synthon) for creating more complex functionalized carbo- and heterocyclic compounds. nih.gov

Spectroscopic and Structural Analysis of this compound

This article delineates the advanced spectroscopic and structural elucidation techniques theoretically applicable to the characterization of this compound. While specific experimental data for this compound is not available, the principles and expected outcomes for each analytical method are discussed based on established chemical knowledge of analogous structures.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS provides the precision required to confirm its molecular formula, C₈H₅Br₂NO₃. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which serves as a key diagnostic feature.

Molecular Formula Confirmation:

The theoretical exact mass of this compound is calculated based on its molecular formula. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. The extremely high resolution of the analysis allows for mass measurements with a very low margin of error, typically in the parts-per-million (ppm) range, thereby confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Distribution for the Molecular Ion of this compound

Isotope Composition Theoretical m/z Relative Abundance (%)
C₈H₅⁷⁹Br₂NO₃ 320.8728 50.69
C₈H₅⁷⁹Br⁸¹BrNO₃ 322.8708 100.00

Note: Data is theoretical and calculated based on natural isotopic abundances. The table presents the expected [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Fragmentation Pathway Analysis:

The fragmentation is expected to initiate from the molecular ion [C₈H₅Br₂NO₃]⁺•. Key fragmentation steps would likely involve:

α-Cleavage: The bond between the carbonyl carbon and the bromomethyl group is labile. Cleavage can lead to the formation of the bromomethyl radical (•CH₂Br) and a stable 2-bromo-3-nitrobenzoyl cation.

Loss of Bromine: The C-Br bonds are relatively weak and can cleave to release a bromine radical (•Br), resulting in a fragment ion.

Cleavage of the Acyl Group: The bond between the benzene ring and the carbonyl group can rupture, leading to the formation of a 2-bromo-3-nitrophenyl cation.

Loss of Nitro Group: The nitro group (NO₂) can be eliminated as a neutral radical.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Proposed Fragment Structure Molecular Formula Predicted m/z (for ⁷⁹Br/⁸¹Br) Fragmentation Step
[C₇H₃Br₂NO]⁺ [C₇H₃Br₂NO]⁺ 274/276/278 Loss of CO from the molecular ion
[C₇H₃BrNO]⁺ [C₇H₃⁷⁹BrNO]⁺ / [C₇H₃⁸¹BrNO]⁺ 196/198 Loss of Br and CO from the molecular ion
[C₆H₃Br₂]⁺ [C₆H₃⁷⁹Br₂]⁺ / [C₆H₃⁸¹Br₂]⁺ 233/235/237 Loss of the entire keto-nitro side chain
[C₈H₅BrNO₃]⁺ [C₈H₅⁷⁹BrNO₃]⁺ / [C₈H₅⁸¹BrNO₃]⁺ 242/244 Loss of a Br radical from the molecular ion

Note: The m/z values are predicted and would show the characteristic isotopic patterns due to the presence of bromine isotopes.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" based on its structural and electronic properties. For this compound, the Raman spectrum is expected to be rich with distinct bands corresponding to its various functional groups and the substituted aromatic system. While a specific experimental spectrum for this compound is not publicly documented, the expected vibrational modes can be inferred from data on analogous compounds such as 2-bromo-1-(3-nitrophenyl)ethanone. nih.gov

The key vibrational modes anticipated in the Raman spectrum are:

Carbonyl (C=O) Stretching: A strong and characteristic Raman band is expected in the region of 1690-1720 cm⁻¹, corresponding to the stretching vibration of the ketone carbonyl group. The position of this band can be influenced by the electronic effects of the adjacent bromo-nitrophenyl ring.

Nitro (NO₂) Group Vibrations: The nitro group will exhibit two main stretching vibrations: a symmetric stretch typically appearing around 1345-1385 cm⁻¹ and an asymmetric stretch, which is often weaker in Raman, around 1520-1560 cm⁻¹.

Carbon-Bromine (C-Br) Vibrations: The stretching vibrations of the aliphatic C-Br bond (in the bromoacetyl group) and the aromatic C-Br bond are expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Aromatic Ring Vibrations: The substituted benzene ring will produce a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ range), and various in-plane and out-of-plane bending modes at lower frequencies. The substitution pattern on the ring will influence the exact positions and intensities of these bands.

Table 3: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3050 - 3150 Medium to Weak
Carbonyl (C=O) Stretch 1690 - 1720 Strong
Aromatic C=C Ring Stretch 1580 - 1610 Strong
Asymmetric NO₂ Stretch 1520 - 1560 Medium
Aromatic C=C Ring Stretch 1430 - 1480 Medium
Symmetric NO₂ Stretch 1345 - 1385 Strong
Aliphatic C-H Bend 1200 - 1300 Weak
Aromatic C-Br Stretch 650 - 750 Medium to Strong

Note: The predicted wavenumber ranges are based on typical values for these functional groups and may vary in the actual experimental spectrum due to the specific electronic and steric environment within the molecule. The analysis of these vibrational fingerprints provides a robust method for structural confirmation and can be used for comparative studies of related compounds.

Computational and Theoretical Studies of 2 Bromo 1 2 Bromo 3 Nitrophenyl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, electron distribution, and reactivity of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. mdpi.comnih.gov This process involves optimizing the molecular structure to find the lowest energy conformation. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would precisely calculate bond lengths, bond angles, and dihedral (torsional) angles. researchgate.netresearchgate.net

For instance, in a study of the related compound 2-bromo-3-nitroacetophenone, DFT was used to determine the stable geometry. researchgate.net Similar calculations for the title compound would reveal the planarity of the nitrophenyl ring and the orientation of the bromoacetyl group relative to the ring. The presence of two bulky bromine atoms and a nitro group would likely induce steric strain, leading to distortions from a perfectly planar structure. These optimized geometric parameters are crucial for understanding the molecule's stability and are the foundation for all further computational analyses. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on expected values from DFT calculations on similar compounds.

ParameterExpected Value
C=O Bond Length~1.21 Å
C-C (Ketone) Bond Length~1.52 Å
C-Br (acetyl) Bond Length~1.94 Å
C-Br (ring) Bond Length~1.90 Å
C-N (nitro) Bond Length~1.48 Å
O-C-C-Br Dihedral AngleVariable (conformer dependent)

Conformational Landscape Exploration and Energy Minima Identification

The presence of single bonds in the bromoacetyl side chain allows for rotation, meaning the molecule can exist in various spatial arrangements or conformations. A conformational analysis is performed to map the potential energy surface of the molecule as a function of these rotations. researchgate.net This exploration identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them.

For this compound, the key rotation would be around the single bond connecting the carbonyl carbon to the aromatic ring. By systematically rotating this bond and calculating the energy at each step, a potential energy scan can be generated. This would likely reveal two or more stable conformers corresponding to different orientations of the carbonyl and C-Br bonds relative to the substituted phenyl ring. The relative energies of these conformers determine their population at a given temperature. A study on 2-bromo-3-nitroacetophenone confirmed the existence of different stable conformations through this type of analysis. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive. For this compound, DFT calculations would visualize the spatial distribution of these orbitals and quantify their energies. rsc.org

HOMO: The HOMO would likely be distributed over the phenyl ring and the bromine atom attached to it, indicating these are potential sites for electrophilic attack.

LUMO: The LUMO is expected to be localized on the carbonyl group and the α-carbon bearing the other bromine atom, highlighting this region as the primary site for nucleophilic attack. The electron-withdrawing nitro group would further lower the LUMO energy, enhancing the electrophilicity of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative, showing typical energy ranges for similar organic molecules.

OrbitalPropertyExpected Energy (eV)
HOMOElectron Donating Ability-7.0 to -8.5
LUMOElectron Accepting Ability-2.5 to -3.5
HOMO-LUMO GapReactivity Indicator4.0 to 5.5

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling can map out the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism.

Transition State Characterization for Key Reactions

Any chemical reaction proceeds through a high-energy transition state (TS) that connects reactants and products. Identifying the structure and energy of this TS is key to understanding the reaction's feasibility and rate. For this compound, a key reaction is nucleophilic substitution at the α-carbon, displacing the bromide ion. This is a common reaction for α-haloketones. libretexts.orgmasterorganicchemistry.com

Computational methods can locate the TS for such a reaction. This involves starting with an initial guess of the TS structure and using specialized algorithms to find the exact saddle point on the potential energy surface. A successful TS calculation is confirmed by a frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the new bond with the nucleophile). libretexts.org

Kinetic and Thermodynamic Considerations of Reaction Profiles

Once the energies of the reactants, transition states, and products are calculated, a complete reaction energy profile can be constructed. researchgate.net This profile provides crucial kinetic and thermodynamic information.

Thermodynamics: The difference in energy between the products and reactants (ΔE_rxn) determines whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Kinetics: The energy difference between the transition state and the reactants is the activation energy (ΔE_a). According to transition state theory, a higher activation energy corresponds to a slower reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. rsc.org For example, in the hydrolysis of p-nitrophenyl picolinate, kinetic modeling helped to elucidate the reaction mechanism and determine relevant thermodynamic parameters. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, the dynamic behavior and key intermolecular interactions of this molecule can be inferred from computational studies and crystal structure analysis of closely related compounds. MD simulations would provide atomic-level insight into conformational flexibility, solvent interactions, and the non-covalent forces governing its condensed-phase behavior.

Analysis of analogous compounds, such as 2-bromo-1-(3-nitrophenyl)ethanone, reveals the critical intermolecular interactions that would likely stabilize the crystal lattice of the title compound. nih.govnih.gov These interactions are a complex interplay of hydrogen bonds, halogen bonds, and π-stacking, which are fundamental to its supramolecular chemistry.

Key Intermolecular Interactions:

Halogen Bonding (Br···Br and Br···O): The presence of two bromine atoms makes halogen bonding a significant feature. Theoretical studies on C–Br···Br–C interactions show them to be stabilizing, primarily driven by dispersion forces with a notable electrostatic component arising from the bromine's σ-hole. rsc.org The interaction energy for such contacts can average around -1.26 kcal/mol in molecular crystals. rsc.org Additionally, short Br···O contacts between the bromine of one molecule and the oxygen atoms of the nitro or carbonyl groups of a neighboring molecule are expected, contributing to a stable three-dimensional network. nih.govnih.gov

π–π Stacking: The electron-deficient nitrophenyl ring is prone to engaging in π–π stacking interactions. Computational studies on nitrobenzene (B124822) dimers show a strong preference for slipped-parallel orientations, which are significantly stabilized by dispersion interactions. nih.govresearchgate.net This arrangement minimizes electrostatic repulsion while maximizing attractive forces.

C–H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors are anticipated. nih.gov While individually weak, the collective contribution of these interactions is crucial for crystal stability, often forming interconnected sheets and complex motifs. nih.govnih.gov

An MD simulation would typically model these forces using a potential energy function, or force field, to map the molecule's trajectory over time. Analysis of this trajectory would quantify the stability and lifetime of these interactions, revealing the dominant forces that dictate the molecule's behavior in a given environment.

Interaction TypePotential Participating AtomsSignificanceSupporting Evidence
Halogen BondC-Br ··· Br -CStabilization of molecular packing through σ-hole interactions. rsc.orgTheoretical studies confirm a stabilizing energy dominated by dispersion. rsc.org
Halogen BondC-Br ··· O =C/NContributes to a 3D supramolecular network. nih.govObserved in crystal structures of similar bromonitrophenyl compounds. nih.govnih.gov
π–π StackingNitrophenyl Ring ··· Nitrophenyl Ring Significant stabilization via slipped-parallel stacking. nih.govHigh-level calculations on nitrobenzene dimers show this is the most stable orientation. nih.govresearchgate.net
C–H···O Hydrogen BondAromatic C-H ··· O =C/NFormation of extensive interaction arrays and cyclic motifs. nih.govnih.govCommonly observed in the crystal packing of related nitrophenyl ketones. nih.govnih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to statistically correlate the chemical structure of a series of compounds with their reactivity. researchgate.netchemrxiv.org While no specific QSRR models have been published for this compound, the methodology provides a powerful framework for predicting its reactivity based on computed molecular properties.

A QSRR study for this compound would involve creating a dataset of structurally related molecules and measuring a specific reactivity parameter for each, such as the rate constant for a nucleophilic substitution reaction at the α-carbon. Subsequently, a wide range of numerical values known as molecular descriptors would be calculated for each molecule in the series. tubitak.gov.trnih.gov The goal is to derive a mathematical equation that links a subset of these descriptors to the observed reactivity. nih.gov

Building a QSRR Model:

Dataset Assembly: A series of substituted phenacyl bromides would be synthesized or identified, with systematic variations in the substituents on the phenyl ring.

Reactivity Measurement: A consistent experimental assay would be used to quantify the reactivity of each compound under identical conditions.

Descriptor Calculation: For each molecule, a large number of descriptors would be generated using computational chemistry software. These descriptors encode different aspects of the molecular structure. tubitak.gov.tr

Model Development and Validation: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a model. nih.gov The model's predictive power is rigorously tested using cross-validation and external test sets to ensure its robustness. nih.gov

For a molecule like this compound, the relevant descriptors would likely fall into the categories listed in the table below. The electron-withdrawing effects of the nitro group and the ortho-bromine atom, along with the steric hindrance they impose, would be critical factors captured by these descriptors. A successful QSRR model would provide a quantitative understanding of how these electronic and steric factors govern the reactivity of the bromoethanone moiety.

Descriptor ClassExample(s)Information EncodedRelevance
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesDistribution of electrons, polarity, susceptibility to nucleophilic/electrophilic attackThe strong electron-withdrawing nitro and bromo groups heavily influence the electrophilicity of the carbonyl carbon and the α-carbon.
Steric / Topological Molecular volume, Surface area, Sterimol parameters, Connectivity indicesSize, shape, and branching of the moleculeThe ortho-substituents (bromine, nitro group) create significant steric hindrance around the reactive center.
Quantum-Mechanical Electrostatic potential (ESP), Fukui functionsDetailed 3D electronic landscape, sites most susceptible to reactionProvides a precise map of reactivity, highlighting the electrophilic nature of the carbon attached to the bromine. tubitak.gov.tr
Structural Bond lengths, Bond angles, Torsion anglesGeometric features of the molecule in its low-energy conformationThe planarity and orientation of the side chain relative to the ring can influence reactivity. researchgate.net

Synthetic Applications of 2 Bromo 1 2 Bromo 3 Nitrophenyl Ethanone As a Building Block

Formation of Heterocyclic Compounds

The primary application of α-bromo ketones like 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is in the synthesis of five-membered heterocycles through condensation reactions with binucleophilic reagents.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Thiazoles, Pyrroles, Quinazolinones)

The reaction of the α-bromo ketone functional group with nitrogen-containing nucleophiles is a cornerstone of heterocyclic chemistry, providing reliable routes to imidazoles and thiazoles.

Imidazoles: The synthesis of imidazole (B134444) derivatives from α-bromo ketones is a well-established method. rasayanjournal.co.in The reaction typically involves the condensation of the α-bromo ketone with a suitable amide or amidine, such as urea, thiourea (B124793), or guanidine. rasayanjournal.co.in For instance, reacting 2-Bromo-1-(substituted phenyl)ethanone under microwave irradiation with these reagents in the presence of a phase transfer catalyst has been shown to be a simple and highly efficient method for producing imidazoles in good yields. rasayanjournal.co.in Based on this precedent, this compound is expected to react with imidazole or its derivatives via nucleophilic substitution to form various substituted azolylacetophenones. researchgate.netsemanticscholar.org

Thiazoles: The most prominent reaction involving α-bromo ketones is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. tandfonline.com This method involves the cyclocondensation of an α-halo ketone with a compound containing a thiourea or thioamide functional group. tandfonline.comorganic-chemistry.orgnih.gov The reaction is robust and can be carried out under various conditions, including one-pot multicomponent procedures. nih.govresearchgate.net The reaction of this compound with thiourea would predictably yield 2-amino-4-(2-bromo-3-nitrophenyl)thiazole, a scaffold of significant interest in medicinal chemistry. nih.govacgpubs.org

Pyrroles: While less common than imidazole or thiazole synthesis, α-halo ketones can serve as precursors to polysubstituted pyrroles. Documented methods include reactions with enaminones, which proceed through a photoinduced Hantzsch-type mechanism.

Quinazolinones: The synthesis of quinazolinones typically involves precursors such as anthranilic acid or isatoic anhydride. The direct synthesis from α-bromo ketones like this compound is not a standard or commonly reported pathway in the chemical literature.

The following table summarizes the potential nitrogen-containing heterocycles that could be synthesized from the target compound based on established reactions for analogous α-bromo ketones.

HeterocycleReagent(s)General Reaction NamePotential Product
ImidazoleUrea, GuanidineDebus-Radziszewski Synthesis4-(2-bromo-3-nitrophenyl)-1H-imidazol-2-amine
ThiazoleThiourea, ThioamidesHantzsch Thiazole Synthesis2-Amino-4-(2-bromo-3-nitrophenyl)thiazole
PyrroleEnaminonesHantzsch-type Pyrrole SynthesisSubstituted 1H-pyrroles

Synthesis of Oxygen-Containing Heterocycles

The direct conversion of α-bromo ketones to simple oxygen-containing heterocycles like furans is not a primary synthetic route. However, the functional groups on the this compound scaffold could be used in multi-step sequences to generate more complex fused oxygen heterocycles. For example, the nitro group could be reduced to an amine, which could then participate in subsequent cyclization reactions to form fused systems.

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles from this compound is dominated by the formation of the thiazole ring, as detailed in the Hantzsch thiazole synthesis. tandfonline.comorganic-chemistry.org This reaction provides an efficient and direct route to 2-aminothiazole (B372263) derivatives. acgpubs.org Additionally, reaction with o-aminothiophenols could potentially lead to the formation of benzo[b]indeno[1,2-e] rasayanjournal.co.intandfonline.comthiazin-11(10aH)-one derivatives through cyclocondensation, as has been demonstrated with analogous 2-bromo-2-aryl-1H-indene-1,3(2H)-diones. researchgate.net

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The Hantzsch thiazole synthesis can be adapted into a one-pot, three-component reaction, which represents a significant application for α-bromo ketones. nih.gov

In such a setup, this compound could be reacted with thiourea and a variety of aldehydes in a single pot. researchgate.net This approach bypasses the need to isolate intermediates and directly generates more complex and diversely substituted thiazole derivatives. nih.govacgpubs.org This strategy is particularly valuable in the construction of chemical libraries for drug discovery.

A hypothetical MCR is outlined below:

Table: Hypothetical Multicomponent Hantzsch Thiazole Synthesis
Component 1 Component 2 Component 3 Catalyst/Conditions Potential Product Class

Derivatization for the Construction of Complex Organic Architectures

The structure of this compound offers multiple handles for sequential or orthogonal chemical transformations, making it an excellent starting material for building complex organic molecules.

α-Bromo Ketone Moiety: This is the most reactive site, typically undergoing nucleophilic substitution first to form a heterocyclic core, as described in section 6.1.

Aryl Bromide: The bromine atom on the phenyl ring is significantly less reactive than the α-bromine. This allows for its manipulation in a later step. It is an ideal handle for modern cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. uoregon.edu This enables the introduction of aryl, alkyl, or amino substituents, greatly expanding molecular complexity.

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This resulting aniline (B41778) derivative can then undergo a vast number of subsequent reactions, including diazotization (to introduce halogens, hydroxyl, or cyano groups via Sandmeyer reactions), acylation, or serve as a nucleophile in further cyclization reactions.

The differential reactivity of these three sites allows for a stepwise and controlled derivatization, enabling the synthesis of highly elaborate and functionally dense organic architectures from a single, versatile starting block.

Role in the Synthesis of Functionally Active Molecules (beyond specific biological activity)

While specific molecules derived from this compound are not detailed in the literature, the classes of compounds it can generate are of immense functional importance. Heterocyclic scaffolds, particularly those containing nitrogen and sulfur, are privileged structures in medicinal chemistry and materials science. nih.govuoregon.edu

Thiazole derivatives are known to exhibit a vast array of biological activities, including antifungal, anti-inflammatory, anti-HIV, and anticancer properties. nih.gov

Imidazole derivatives are also key components in many pharmaceuticals and play important roles in biochemical processes. rasayanjournal.co.in

Complex aromatic systems , which can be built using the aryl bromide handle for cross-coupling, are central to the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uoregon.edu

The potential of this compound lies in its ability to act as a precursor to these valuable molecular frameworks.

Table: Potential Heterocyclic Scaffolds and Their Functional Relevance

Heterocyclic Scaffold Potential Functional Relevance
2-Aminothiazoles Anticancer, Antifungal, Anti-inflammatory, Antiviral nih.govresearchgate.net
Imidazoles Antifungal, Enzyme Inhibition rasayanjournal.co.inresearchgate.net

Conclusion and Future Perspectives

Summary of Synthetic Routes and Reactivity Profiles

Synthetic Routes: The synthesis of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone would most logically proceed via the α-bromination of a precursor ketone, 1-(2-bromo-3-nitrophenyl)ethanone. This transformation is a standard procedure in organic synthesis. Classical methods involve the use of elemental bromine (Br₂) in a suitable solvent such as chloroform (B151607) or acetic acid. prepchem.comlibretexts.org The reaction proceeds through an acid-catalyzed enol intermediate which then attacks the bromine. libretexts.org

More contemporary and sustainable methods could also be employed. These include the use of N-Bromosuccinimide (NBS) as a safer brominating agent or advanced protocols like photocatalytic syntheses which can use simple bromide salts as the bromine source, reducing the hazards associated with elemental bromine. chemistryviews.orgnih.gov

Reactivity Profile: The reactivity of this compound is dictated by three key features: the α-bromoacetyl group, the aryl bromide at the C2 position, and the aryl bromide at the C3 position, all influenced by the strongly electron-withdrawing nitro group.

α-Bromoketone: This functional group is a potent electrophile and a versatile synthetic handle. It is highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This reactivity is fundamental to its use as a building block, for example, in the Hantzsch synthesis of thiazoles or other heterocyclic systems. nih.govmdpi.com Under basic conditions, it could also undergo reactions like debromination or the Favorskii rearrangement. researchgate.net

Aromatic Ring: The presence of three potent electron-withdrawing groups (two bromines and a nitro group) renders the aromatic ring extremely electron-poor. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The bromine atom at the C2 position, being ortho to the nitro group, is expected to be the most reactive site for SNAr.

Competing Reactivity: A key feature of this molecule is the competition between its three electrophilic carbon-bromine bonds. The relative reactivity of the benzylic C-Br bond versus the two aromatic C-Br bonds would depend heavily on the reaction conditions and the nature of the nucleophile, offering a platform for selective functionalization. Computational studies on simpler α-bromoacetophenones show a complex interplay between carbonyl addition and substitution pathways, which would be further complicated by the substituents on the aromatic ring in this case. acs.org

Identification of Unexplored Reactivity Domains and Synthetic Potentials

The multifaceted nature of this compound opens up several unexplored avenues for synthesis.

Selective Functionalization: A significant unexplored domain is the selective, stepwise functionalization of the three C-Br bonds. Developing methodologies to selectively substitute one aryl bromide over the other, or to react the α-bromoacetyl group while leaving the aromatic bromides untouched (or vice versa), would unlock its full potential as a scaffold for creating highly complex molecules.

Intramolecular Cyclizations: The strategic positioning of the reactive groups suggests potential for novel intramolecular reactions. For instance, reduction of the nitro group to an amine would generate a nucleophile in proximity to the electrophilic α-bromoacetyl group, potentially leading to the formation of nitrogen-containing heterocyclic ring systems.

Multicomponent Reactions: The compound could serve as a key component in multicomponent reactions (MCRs). Its multiple reactive sites could engage with two or more other reactants in a single pot to rapidly construct complex molecular architectures, a highly desirable strategy in medicinal and materials chemistry.

Opportunities for Novel Reaction Discovery and Catalyst Development

The unique structure of this compound makes it an ideal substrate for pioneering new catalytic methods.

Selective Cross-Coupling: There is a substantial opportunity to develop palladium, nickel, or copper catalysts capable of distinguishing between the different C-Br bonds. A catalyst that selectively facilitates a Suzuki, Heck, or Sonogashira coupling at the more activated C2-Br bond while leaving the C3-Br and α-C-Br bonds intact would be a significant achievement in catalysis. uchicago.eduuchicago.edu Conversely, catalysts targeting the α-position specifically would also be highly valuable.

Chemoselective Reductions: The development of catalysts that can selectively reduce the nitro group to an amine without causing hydrodebromination of the three C-Br bonds is a pertinent challenge. mdpi.com Success in this area would provide a direct route to ortho-aminoaryl ketone derivatives, which are important precursors for many pharmaceuticals and dyes.

Asymmetric Catalysis: Reactions at the α-carbon create a new stereocenter. The development of chiral catalysts to control the stereochemical outcome of nucleophilic substitutions at this position would provide access to enantiomerically pure compounds, a critical requirement for many biologically active molecules.

Integration with Sustainable Chemistry Principles for Scalable Synthesis

Future work on this compound should prioritize the principles of green chemistry for any potential scale-up.

Greener Reagents: The synthesis should move away from hazardous reagents like elemental bromine. The use of recyclable brominating agents or catalytic systems that use bromide salts (e.g., NaBr) with a green oxidant (e.g., H₂O₂, Oxone) would be a significant improvement. researchgate.net

Process Intensification: The adoption of flow chemistry for the synthesis and subsequent reactions of this compound could offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. This involves favoring addition reactions and catalytic cycles over stoichiometric reagents and protecting groups. One-pot and multicomponent reactions are excellent strategies for improving atom economy. acs.org

Outlook on the Design of Advanced Materials Based on the Compound's Unique Structural Features

The distinct electronic and structural characteristics of this compound make it a promising candidate for the development of advanced materials.

Organic Electronics: The highly electron-deficient aromatic system is a hallmark of n-type organic semiconductor materials. mdpi.com This compound could be used as a building block for larger conjugated systems or as a dopant to modify the electronic properties of other organic materials used in transistors, sensors, or solar cells.

Photophysical Applications: The presence of multiple heavy bromine atoms is expected to enhance spin-orbit coupling. This could lead to efficient intersystem crossing, making the molecule or its derivatives candidates for phosphorescent organic light-emitting diodes (OLEDs) or as heavy-atom sensitizers in photodynamic therapy and photocatalysis.

Functional Polymers: The compound's three C-Br bonds can act as anchor points for polymerization. For example, repeated cross-coupling reactions could lead to the formation of novel poly(arylene ketone)s. wikipedia.orglibretexts.org The properties of these polymers could be finely tuned by the choice of co-monomer, leading to materials with tailored thermal stability, conductivity, or optical properties.

Data Tables

Table 1: Compound Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 1427326-90-6 bldpharm.com
Molecular Formula C₈H₅Br₂NO₃ cymitquimica.com
Molecular Weight 322.94 g/mol cymitquimica.com
Physical State Not Available-
Melting Point Not Available-
Boiling Point Not Available-

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-1-(2-bromo-3-nitrophenyl)ethanone, and what experimental conditions are critical for high yields?

The synthesis typically involves bromination of a precursor ketone. For example, bromine (Br₂) in chloroform (CHCl₃) at 0–5°C is a common method . Key conditions include:

  • Temperature control : Bromination is exothermic; maintaining low temperatures (0–5°C) prevents side reactions.
  • Purification : Column chromatography (silica gel, 0–10% ethyl acetate/petroleum ether) yields >95% purity .
  • Workup : Post-reaction washing with NaHCO₃ and sodium thiosulfate removes excess bromine and byproducts .

Q. How are the physicochemical properties (e.g., melting point, molecular weight) of this compound characterized?

  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 83–85°C for analogs) .
  • Molecular weight : Confirmed via high-resolution mass spectrometry (HRMS) or calculated from the empirical formula (e.g., 278.48 g/mol for C₈H₅BrClNO₃ analogs) .
  • Stability : Stored under inert atmospheres at -20°C to prevent decomposition .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies bromine and nitro group positions. For example, carbonyl carbons resonate at ~190 ppm .
  • IR : Strong C=O stretches (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves crystal packing and torsion angles (e.g., Br-C-C=O torsion angles of ~168–178°) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural validation?

  • Software tools : Use SHELX (for refinement) and PLATON (for validation) to check for geometric outliers .
  • Hydrogen bonding analysis : Identify weak interactions (C–H⋯O, C–H⋯Br) and π–π stacking contributions to lattice stability .
  • Data deposition : Cross-validate with the Cambridge Structural Database (CSD) to compare bond parameters with analogous compounds .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing hazardous byproducts?

  • Catalyst selection : Replace Br₂ with N-bromosuccinimide (NBS) for safer bromination .
  • Solvent choice : Use CH₂Cl₂ instead of CHCl₃ to reduce toxicity .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the compound’s reactivity in solid-state reactions?

  • Crystal packing analysis : Weak C–H⋯O/Br interactions (2.5–3.2 Å) stabilize intermediates, affecting regioselectivity in subsequent reactions .
  • Halogen bonding : Br⋯O/N contacts (<3.5 Å) may direct molecular alignment in co-crystals, enhancing photochemical reactivity .

Q. What computational methods predict the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for SN₂ attacks (e.g., α-carbon reactivity) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to design derivatives with enhanced bioactivity .

Q. How are stability issues (e.g., decomposition under light/heat) addressed during long-term storage?

  • Light sensitivity : Store in amber vials under argon to prevent photolytic cleavage of C–Br bonds .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for analogs) .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • PPE : NIOSH/MSHA-certified respirators, nitrile gloves, and chemical goggles are mandatory .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of bromine vapors .
  • Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray results) be reconciled during structural elucidation?

  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state geometry. Compare torsion angles to identify flexible moieties .
  • Paramagnetic impurities : Use EDTA washes to remove metal contaminants that distort NMR shifts .

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